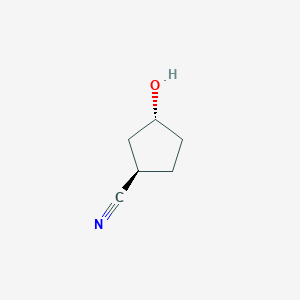

trans-3-Hydroxycyclopentanecarbonitrile

描述

Significance of β-Hydroxy Nitriles as Building Blocks in Chemical Synthesis

β-Hydroxy nitriles, where the hydroxyl and nitrile functionalities are separated by two carbon atoms, are particularly esteemed as synthetic intermediates. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones. Simultaneously, the hydroxyl group offers a handle for oxidation, etherification, or esterification, and can direct the stereochemical outcome of subsequent reactions. This dual functionality makes β-hydroxy nitriles powerful synthons for the stereocontrolled synthesis of 1,3-diols, amino alcohols, and various heterocyclic systems that are prevalent in many biologically active molecules.

Overview of Strategic Approaches to Alicyclic Nitrile Synthesis

The synthesis of alicyclic nitriles can be achieved through several strategic approaches. A common method involves the nucleophilic substitution of a suitable leaving group on a cycloalkane ring with a cyanide salt. Another prevalent strategy is the hydrocyanation of cyclic alkenes or the addition of cyanide to cyclic ketones to form cyanohydrins, which can be further transformed. shu.ac.uk The dehydration of cyclic amides or oximes also provides a direct route to the nitrile functionality. For substituted cyclic nitriles like trans-3-Hydroxycyclopentanecarbonitrile, stereoselective methods are often required to control the relative orientation of the substituents on the ring. rsc.orgbaranlab.org

Historical Context of this compound Research

While specific historical research focusing solely on this compound is not extensively documented in early literature, its emergence is intrinsically linked to the broader history of cyclopentanoid natural product synthesis. The study of cyclopentane-containing natural products, such as prostaglandins (B1171923) and iridoids, burgeoned in the mid-20th century, driving the development of novel synthetic methodologies for constructing functionalized five-membered rings. acs.orgmarquette.edumdpi.com The synthesis of compounds like this compound can be seen as a logical progression in the quest for versatile building blocks to access these complex natural products. nih.govnih.gov

Scope and Objectives of Academic Investigations on this compound

Academic investigations involving this compound and related structures are primarily driven by their potential application in the synthesis of pharmaceutically relevant compounds and complex natural products. Researchers have focused on developing stereoselective synthetic routes to access this specific diastereomer. The primary objective is to utilize this chiral building block in the total synthesis of bioactive molecules, including antiviral agents and other therapeutic compounds where the cyclopentane (B165970) core is a key structural motif. libretexts.orgnih.gov The ability to introduce both a hydroxyl and a latent amino or carboxyl group with a defined stereochemistry makes it a valuable target for synthetic chemists.

Synthetic Approaches and Chemical Properties

A primary and effective method for the synthesis of this compound is the stereoselective reduction of 3-oxocyclopentanecarbonitrile (B1259417). frontiersin.org This precursor, a commercially available alicyclic ketone, provides a direct route to the target molecule.

Stereoselective Reduction of 3-Oxocyclopentanecarbonitrile

The conversion of the ketone to the corresponding alcohol can be achieved through catalytic hydrogenation or with the use of metal hydride reducing agents. mdpi.com To obtain the desired trans isomer with high selectivity, the choice of catalyst and reaction conditions is crucial.

Table 1: Reagents for the Reduction of 3-Oxocyclopentanecarbonitrile

| Reagent/Catalyst | Expected Outcome |

| Sodium borohydride (B1222165) (NaBH₄) | Reduction of the ketone to a mixture of cis and trans alcohols. |

| Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent, also yielding a mixture of diastereomers. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Can provide varying levels of stereoselectivity depending on the catalyst and support. |

The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group. For the formation of the trans product, the hydride must approach from the same face of the ring as the nitrile group. Steric hindrance and the potential for chelation control can influence this approach.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is not readily found, its spectroscopic properties can be predicted based on its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Complex multiplets for the cyclopentyl protons. A distinct signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH), and another for the proton on the carbon with the nitrile group (CH-CN). The coupling constants between these protons would be indicative of the trans relationship. |

| ¹³C NMR | Unique signals for each of the six carbon atoms. The carbon attached to the nitrile group would appear in the range of 115-125 ppm, while the carbon attached to the hydroxyl group would be in the 60-80 ppm region. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A sharp, medium intensity peak around 2240-2260 cm⁻¹ for the C≡N stretch of the nitrile. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 111.14. Fragmentation patterns would likely involve the loss of water (H₂O) and the nitrile group (CN). |

Structure

3D Structure

属性

IUPAC Name |

(1R,3R)-3-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Methodologies

Principles of Asymmetric Induction in trans-3-Hydroxycyclopentanecarbonitrile Synthesis

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another in a chemical reaction, guided by a chiral feature present in the substrate, reagent, or reaction environment. In the synthesis of this compound, this principle is applied to establish the relative and absolute configurations of the hydroxyl and nitrile groups on the cyclopentane (B165970) ring.

Chiral auxiliary-based synthesis is a well-established strategy for stereochemical control. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the synthetic substrate. wikipedia.org The auxiliary's inherent chirality directs subsequent chemical transformations, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of a this compound precursor, an achiral cyclopentanone (B42830) could be converted into a chiral enolate by reacting it with a chiral auxiliary such as an Evans oxazolidinone or a camphorsultam. The bulky nature of the auxiliary effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side. This directed attack ensures the formation of one specific diastereomer. Subsequent functional group manipulations and cleavage of the auxiliary would provide the desired enantiomer of the cyclopentane core.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a chiral enolate; the auxiliary's substituent blocks one face, directing electrophilic attack. wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Steric hindrance from the camphor skeleton directs the approach of reagents. |

| (S)- and (R)-Proline | Aldol and Mannich reactions | Forms a chiral enamine or enolate intermediate, controlling the facial selectivity of the reaction. |

Chiral reagent strategies employ stoichiometric amounts of a chiral reagent to convert a prochiral substrate into a chiral product. These reagents are designed to differentiate between two enantiotopic faces or groups in the substrate, leading to an enantioselective transformation.

A prominent example applicable to the synthesis of cyclic hydroxy nitriles is the use of Sharpless asymmetric dihydroxylation (AD) or asymmetric epoxidation (AE) on a cyclopentene (B43876) precursor. For instance, the dihydroxylation of a suitably substituted cyclopentene using AD-mix-α or AD-mix-β would yield a chiral cis-diol with high enantiomeric excess. nih.gov This diol serves as a versatile intermediate where one hydroxyl group can be selectively converted into a nitrile moiety through a multi-step sequence, ultimately establishing the desired stereochemistry of the final product.

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by one or more existing stereocenters within the substrate molecule. nih.gov This intrinsic chirality directs the approach of reagents to a specific face of the reacting center, favoring the formation of one diastereomer over others. nih.govresearchgate.net

In the context of this compound synthesis, a starting material that already possesses a chiral center on the cyclopentane ring can be used to control the introduction of the remaining functional groups. For example, the diastereoselective reduction of a chiral 3-oxocyclopentanecarbonitrile (B1259417), where the stereochemistry is already set at a different position, would be influenced by the existing chiral center. Similarly, the nucleophilic addition of a cyanide source to a chiral 3-hydroxycyclopentanone would be directed by the resident hydroxyl group. By attaching a bulky protecting group to the hydroxyl function, one face of the carbonyl becomes sterically hindered, compelling the cyanide nucleophile to attack from the opposite face, thereby selectively forming the trans diastereomer. nih.gov

Enantioselective Catalysis in Cyclic Hydroxy Nitrile Formation

Enantioselective catalysis is a highly efficient method for generating chiral molecules, as only a small, catalytic amount of a chiral agent is required to produce a large quantity of an enantiomerically enriched product. This approach avoids the need for stoichiometric chiral reagents or auxiliaries.

Transition-metal catalysis has revolutionized asymmetric synthesis, offering a wide array of highly selective transformations. mdpi.com Chiral ligands coordinated to a metal center create a chiral environment that can effectively differentiate between enantiotopic faces of a prochiral substrate.

Key strategies applicable to the synthesis of this compound include:

Asymmetric Hydrogenation: A prochiral cyclopentenone derivative can be enantioselectively reduced to a chiral cyclopentanol (B49286) using a chiral catalyst, such as a Ruthenium- or Rhodium-complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). This reaction establishes the stereocenter of the hydroxyl group with high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This methodology is particularly effective for creating chiral centers, including tertiary alcohols, on cyclic frameworks. nih.gov A suitably designed cyclopentenyl substrate can undergo enantioselective alkylation to install a functional group that can later be converted to the nitrile, with the stereochemistry being controlled by the chiral palladium catalyst. nih.gov

Table 2: Examples of Transition-Metal Catalyzed Stereoselective Reactions

| Reaction Type | Metal/Ligand System | Substrate Type | Product Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP, Rh-DIPAMP | Prochiral ketones, alkenes | Chiral alcohol, alkane |

| Asymmetric Allylic Alkylation | Pd-(R,R)-Trost Ligand | Allylic acetates, carbonates | Chiral quaternary or tertiary center nih.gov |

| Asymmetric Dihydroxylation | OsO₄/Chiral Ligand (DHQ)₂PHAL | Alkenes | Chiral cis-diol |

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. mdpi.com This field has emerged as a powerful complement to metal-based catalysis and biocatalysis. Proline and its derivatives are among the most common organocatalysts, often activating substrates by forming chiral enamine or iminium ion intermediates. nih.gov

For the synthesis of the this compound scaffold, an intramolecular Michael addition could be employed. A linear substrate containing both a nucleophilic moiety and an α,β-unsaturated carbonyl group can be induced to cyclize in the presence of a chiral organocatalyst. The catalyst controls the conformation of the transition state, leading to the formation of the cyclopentane ring with high diastereo- and enantioselectivity. Subsequent modification of the functional groups would yield the target molecule. Asymmetric aldol reactions, catalyzed by chiral amines or Brønsted acids, can also be used to construct key chiral keto-alcohol fragments that are precursors to the final hydroxy nitrile structure. nih.gov

Analysis and Determination of Enantiomeric and Diastereomeric Excess

Chromatographic Methods for Chiral Separation (GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of stereoisomers. These methods rely on the differential interaction of the enantiomers and diastereomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral molecules, including those with limited volatility. nih.gov The separation is based on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most effective for a wide variety of chiral compounds. eijppr.com

For the analysis of this compound, a screening of different chiral columns and mobile phase compositions would be the first step in method development. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase (using aqueous/organic mixtures) chromatography could be explored. The selection of the mobile phase can significantly influence the retention times and the resolution of the stereoisomers. The enantiomeric and diastereomeric excess can be determined by integrating the peak areas of the separated isomers in the chromatogram.

Table 1: Representative Chiral Chromatographic Methods for Separation of Cyclic Compounds

| Method | Chiral Stationary Phase (CSP) Type | Mobile Phase/Carrier Gas | Detection | Compound Class |

| GC | Cyclodextrin derivatives (e.g., β-cyclodextrin) | Helium, Hydrogen | FID, MS | Volatile cyclic alcohols and nitriles |

| HPLC | Polysaccharide-based (e.g., cellulose or amylose carbamates) | Hexane/Isopropanol, Acetonitrile/Water | UV, MS | Substituted cyclopentanes, cyclic nitriles |

| HPLC | Pirkle-type (brush-type) | Hexane/Ethanol | UV | Cyclic compounds with π-acidic or π-basic groups |

This table represents general methodologies applicable to the separation of chiral cyclic compounds, as specific data for this compound is not publicly documented.

Spectroscopic Methods for Stereochemical Analysis (e.g., Chiral NMR Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for the determination of enantiomeric excess and the assignment of absolute configuration.

Chiral NMR Shift Reagents: Chiral NMR shift reagents are typically lanthanide complexes, such as derivatives of europium or praseodymium, that can reversibly bind to Lewis basic sites in the analyte molecule, such as the hydroxyl and nitrile groups in this compound. This interaction leads to the formation of diastereomeric complexes that have different magnetic environments. As a result, the NMR signals of the enantiomers, which are otherwise indistinguishable, become resolved, showing separate peaks in the spectrum. nih.gov

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is dependent on the concentration of the shift reagent and the strength of the interaction. By integrating the areas of the resolved peaks, the enantiomeric excess of the sample can be accurately calculated. The use of high-field NMR instruments enhances the resolution and sensitivity of this technique. While specific studies on this compound using this method are not found in the literature, the presence of suitable functional groups makes it a viable candidate for analysis with chiral shift reagents.

Table 2: Principles of Stereochemical Analysis using Chiral NMR Shift Reagents

| Technique | Principle | Information Obtained | Typical Reagents |

| Chiral NMR Shift Reagent Analysis | Formation of transient diastereomeric complexes with a chiral lanthanide complex, leading to separation of NMR signals for enantiomers. | Enantiomeric excess (from signal integration), potential for absolute configuration assignment. | Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), Pr(hfc)₃ |

This table outlines the general principles of using chiral NMR shift reagents for stereochemical analysis, which would be applicable to this compound.

Reactivity and Chemical Transformations of Trans 3 Hydroxycyclopentanecarbonitrile

Conversion of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, and amines.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This transformation can be achieved under either acidic or basic conditions. The reaction typically proceeds via an amide intermediate, which can be isolated under milder conditions.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid. Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation of the resulting anion.

For trans-3-Hydroxycyclopentanecarbonitrile, hydrolysis would yield trans-3-hydroxycyclopentanecarboxylic acid or trans-3-hydroxycyclopentanecarboxamide. While specific studies on this molecule are not prevalent, the hydrolysis of similar cyanohydrins is well-documented. libretexts.orgjove.com For instance, the hydrolysis of cyanohydrins can be a key step in the synthesis of α-hydroxy acids. jove.com

Table 1: General Conditions for Nitrile Hydrolysis

| Reagents | Conditions | Product |

|---|---|---|

| H₂SO₄ (aq) | Heat | Carboxylic Acid |

| HCl (aq) | Heat | Carboxylic Acid |

| NaOH (aq) or KOH (aq) | Heat | Carboxylate Salt |

The reduction of the nitrile functionality provides a direct route to primary amines. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Lithium aluminum hydride is a powerful nucleophilic reducing agent that readily converts nitriles to primary amines. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.eduorganic-chemistry.org The reduction of this compound would yield trans-(3-hydroxycyclopentyl)methanamine.

Catalytic hydrogenation offers an alternative method for nitrile reduction. Common catalysts include Raney nickel, platinum oxide, and rhodium on alumina. This method is often performed under a hydrogen atmosphere at elevated pressure and temperature.

Table 2: Reagents for Nitrile Reduction

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | Diethyl ether or THF | Primary Amine |

| H₂, Raney Ni | Ethanol/Ammonia (B1221849) | Primary Amine |

| H₂, PtO₂ | Acetic Acid | Primary Amine |

Analogous reductions of related cyclic compounds, such as the reduction of β-enaminoketones to afford cis- and trans-3-aminocyclohexanols, demonstrate the feasibility of such transformations on substituted cycloalkanes. nih.govresearchgate.net

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions, including oxidation, esterification, and etherification.

Oxidation of the secondary alcohol group in this compound would yield the corresponding ketone, 3-oxocyclopentanecarbonitrile (B1259417). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Dess-Martin periodinane, and Swern oxidation (oxalyl chloride, DMSO, triethylamine). The oxidation of cyclopentanol (B49286) and its derivatives to cyclopentanone (B42830) is a well-established reaction in organic synthesis. researchgate.net

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp | Ketone |

| Dess-Martin Periodinane | CH₂Cl₂, room temp | Ketone |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to room temp | Ketone |

Studies on the oxidation of cyclopentenone derivatives and other cyclopentane (B165970) derivatives provide a basis for predicting the outcome of the oxidation of this compound. nih.gov The preparation of chiral 3-oxocycloalkanecarbonitriles has also been reported, indicating that the target ketone is a synthetically accessible compound. researchgate.net

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comchemistrysteps.com Alternatively, the use of acyl chlorides in the presence of a base like pyridine (B92270) provides a milder method for ester formation. researchgate.netchemistrysteps.com

Etherification of the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 4: General Conditions for Esterification and Etherification

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | R'COOH, H⁺ (cat.) | Heat | Ester |

| Acylation | R'COCl, Pyridine | Room temp | Ester |

Nucleophilic Substitutions

The secondary hydroxyl group in this compound is the primary site for nucleophilic substitution reactions. However, the hydroxide ion (OH⁻) is a poor leaving group, meaning the hydroxyl group must first be converted into a more stable leaving group to facilitate substitution. libretexts.org This activation is a critical first step for reactions to proceed efficiently, typically via an Sₙ2 mechanism which results in an inversion of stereochemistry at the reaction center.

Common strategies for activating the hydroxyl group include:

Protonation in Strong Acid: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is significantly more stable than hydroxide. This allows nucleophiles like halide ions (Br⁻, Cl⁻) to attack the electrophilic carbon. libretexts.org

Conversion to Sulfonate Esters: A widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). libretexts.org This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge, making the carbon atom highly susceptible to nucleophilic attack. libretexts.org

Once activated, a variety of nucleophiles can be used to displace the leaving group, leading to a diverse range of substituted cyclopentane derivatives. The table below summarizes several potential nucleophilic substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Activated Intermediate | Product |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Tosylate/Mesylate | cis-3-Azidocyclopentanecarbonitrile |

| Halide (Br⁻, I⁻) | Sodium bromide (NaBr) | Tosylate/Mesylate | cis-3-Bromocyclopentanecarbonitrile |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | Tosylate/Mesylate | cis-3-(Methylthio)cyclopentanecarbonitrile |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Tosylate/Mesylate | Cyclopentane-1,3-dicarbonitrile |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | Tosylate/Mesylate | cis-3-Methoxycyclopentanecarbonitrile |

Note: The "cis" stereochemistry in the product reflects the inversion of configuration from the "trans" starting material, characteristic of an Sₙ2 reaction.

Transformations of the Cyclopentane Ring

Beyond reactions at its functional groups, the cyclopentane ring itself can undergo significant transformations that alter its structure, such as ring-opening, rearrangement, or derivatization.

The five-membered cyclopentane ring is relatively stable, with low angle and torsional strain compared to smaller cycloalkanes. libretexts.orgkhanacademy.org Consequently, ring-opening reactions typically require specific structural features or energetic conditions that are not inherent to the parent structure of this compound. For example, the ring-opening of arylcyclopropanes can be achieved electrochemically to form 1,3-diols, a reaction driven by the release of strain in the three-membered ring. rsc.org

However, rearrangement reactions, particularly ring expansions, are plausible under conditions that generate a carbocation intermediate adjacent to the ring. A classic example is the Tiffeneau–Demjanov rearrangement. While this specific reaction applies to aminomethyl cycloalkanes, an analogous process could be envisioned for a derivative of this compound. For instance, if a carbocation were generated on a carbon atom attached to the cyclopentane ring, a 1,2-alkyl shift from the ring could occur to expand the five-membered ring into a more stable six-membered cyclohexane (B81311) ring. youtube.comyoutube.com This process is driven by the relief of residual strain and the formation of a more stable carbocation.

Another potential pathway involves a pinacol-type rearrangement. If the nitrile group were hydrolyzed and the adjacent carbon oxidized to create a 1,2-diol derivative, treatment with acid could lead to a carbocation-mediated rearrangement, potentially altering the ring structure.

Adding new functional groups directly to the carbon skeleton of the cyclopentane ring—a process known as C-H functionalization or derivatization—can enhance its utility as a molecular scaffold. The C-H bonds on the cyclopentane ring are typically unreactive, but modern synthetic methods have enabled their selective transformation.

Palladium-catalyzed C–H activation is a powerful strategy for this purpose. Research has shown that directing groups can be used to selectively functionalize specific C–H bonds. For example, studies on cycloalkane carboxylic acids have demonstrated the successful arylation of the γ-methylene C–H bond (the carbon at position 3 relative to the carboxyl group). nih.gov This transannular C-H activation proceeds via the formation of a strained, bicyclic palladacycle intermediate. nih.gov Although the directing capabilities of the hydroxyl or nitrile groups in this compound would need to be specifically investigated, these findings illustrate the potential for site-selective derivatization of the cyclopentane ring.

Other methods for functionalizing cyclopentane rings include radical-based reactions, such as bromination using reagents like N-bromosuccinimide (NBS), which can introduce halogen atoms onto the ring that serve as handles for further modification. nih.gov

The following table outlines conceptual examples of ring derivatization.

| Reaction Type | Reagents | Potential Product |

| C-H Arylation | Aryl iodide, Palladium catalyst, Ligand | trans-3-Hydroxy-X-arylcyclopentanecarbonitrile |

| Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | trans-X-Bromo-3-hydroxycyclopentanecarbonitrile |

Note: "X" denotes an unspecified position on the cyclopentane ring, as the regioselectivity would depend on the specific reaction conditions and directing group effects.

Role As a Synthetic Intermediate for Advanced Chemical Structures

Precursor to Chiral β- and γ-Amino Alcohols

The structure of trans-3-Hydroxycyclopentanecarbonitrile is ideally suited for the synthesis of γ-amino alcohols. The critical transformation is the reduction of the nitrile group to a primary amine (an aminomethyl group). This conversion directly yields trans-3-(aminomethyl)cyclopentan-1-ol, a substituted γ-amino alcohol.

Chiral amino alcohols, including both β- and γ-variants, are crucial structural motifs found in a wide array of pharmaceuticals and bioactive molecules. nih.govnih.govresearchgate.net They are key components in drugs such as the antidepressant (S)-duloxetine and serve as indispensable building blocks and chiral auxiliaries in asymmetric synthesis. nih.govdiva-portal.org The synthesis of chiral γ-amino alcohols is an area of significant research, with methods including asymmetric hydrogenation of β-amino ketones and tandem aza-Michael addition-transfer hydrogenation processes. nih.govorganic-chemistry.org

The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry, typically achieved with high efficiency using various reducing agents. The choice of reagent can be critical to ensure compatibility with other functional groups in the molecule, such as the hydroxyl group in this case.

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. |

| Borane (B79455) complexes (e.g., BH₃·THF, BMS) | THF | Offers good selectivity and is often used for reducing amino acids. orgsyn.org |

| Catalytic Hydrogenation (H₂) | Raney Nickel, PtO₂, or Rh/Al₂O₃ catalyst; high pressure | A widely used industrial method; can sometimes lead to secondary amine byproducts. |

| Sodium borohydride (B1222165) (NaBH₄) with catalyst | CoCl₂ or other catalysts in alcohol solvent | A milder alternative to LiAlH₄. |

By employing these established reduction methods, this compound can be efficiently converted into a chiral γ-amino alcohol, providing a valuable synthon for further elaboration in medicinal and materials chemistry.

Building Block for Complex Alicyclic Systems

The cyclopentane (B165970) ring is a common structural feature in a multitude of complex organic molecules, including a vast number of natural products. The development of methodologies for the stereo- and regioselective synthesis of polysubstituted cyclopentane rings remains a significant challenge in synthetic chemistry. Functionalized cyclopentanes serve as ideal scaffolds for stabilizing specific peptide conformations and are key intermediates in the synthesis of larger polycyclic systems.

This compound, with its defined stereochemistry and orthogonal functional groups, represents a strategic starting point for constructing more elaborate alicyclic and bicyclic frameworks. The hydroxyl and nitrile groups can be manipulated independently or in concert to direct the formation of new rings. For instance, the hydroxyl group could be converted into a leaving group to facilitate an intramolecular cyclization with a nucleophile derived from the nitrile moiety. Alternatively, both functional groups can be transformed to participate in annulation strategies, building additional rings onto the cyclopentane core. The synthesis of bridged azabicycles and other complex ring systems often relies on such intramolecular strategies, highlighting the potential of suitably functionalized cyclic precursors. nih.gov

Intermediate in the Synthesis of Functionally Diverse Molecules

The synthetic potential of this compound is significantly enhanced by the diverse chemical transformations available for its two functional groups. The nitrile and hydroxyl moieties can be converted into a range of other functionalities, effectively creating a library of bifunctional cyclopentane building blocks from a single precursor.

The nitrile group is particularly versatile and can be:

Reduced to a primary amine (-CH₂NH₂), as discussed for γ-amino alcohol synthesis.

Hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH).

Partially hydrolyzed to a primary amide (-CONH₂).

The secondary hydroxyl group can be:

Oxidized to a ketone.

Esterified or etherified to introduce a wide variety of substituents.

Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

This synthetic versatility makes the molecule a valuable intermediate for a broad spectrum of target molecules. One particularly important application is in the synthesis of carbocyclic nucleoside analogs. nih.govresearchgate.net These compounds, where the furanose ring oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, often exhibit significant antiviral and anticancer properties. researchgate.netbohrium.com The synthesis of these analogs frequently begins with a functionalized cyclopentane or cyclopentene (B43876) ring, onto which a nucleobase is attached. nih.govnih.gov this compound could serve as a precursor to the key cyclopentylamine (B150401) core required for coupling with pyrimidine (B1678525) or purine (B94841) bases.

Table 2: Potential Synthetic Transformations of trans-3-Hydroxycyclopentanecarbonitrile

| Functional Group | Reaction Type | Reagent/Conditions | Resulting Functional Group |

|---|---|---|---|

| Nitrile (-C≡N) | Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | Partial Hydrolysis | H₂O₂, OH⁻ | Amide (-CONH₂) |

| Hydroxyl (-OH) | Oxidation | PCC, Swern, or Dess-Martin | Ketone (=O) |

| Hydroxyl (-OH) | Esterification | Acyl chloride, pyridine (B92270) | Ester (-OCOR) |

| Hydroxyl (-OH) | Tosylation | TsCl, pyridine | Tosylate (-OTs) |

Potential in Natural Product Synthesis (Analogs, Fragments)

Natural products provide the inspiration for a significant portion of modern pharmaceuticals. However, their structural complexity and low natural abundance can make them challenging to access and modify. Consequently, the total synthesis of natural products and their analogs is a major driver of innovation in organic chemistry. A contemporary approach in drug discovery is fragment-based ligand discovery (FBDD), which often utilizes small, sp³-rich molecules derived from natural product scaffolds. chimia.chnih.gov

This compound represents a simple, sp³-rich natural product-like fragment. lifechemicals.com Its rigid, three-dimensional cyclopentane core is a departure from the flat, aromatic structures that have traditionally dominated fragment libraries. This compound can serve as a starting point for the de novo synthesis of fragments or for elaboration into analogs of more complex natural products that contain a cyclopentane ring. mdpi.com The synthesis of compound collections based on core scaffolds inspired by natural products is a promising strategy for discovering new chemotypes with desirable biological activities and drug-like properties. mdpi.com The defined stereochemistry and versatile functional handles of this compound make it a valuable building block for systematically exploring the chemical space around natural product scaffolds containing the cyclopentane motif.

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis

The conformational landscape of trans-3-Hydroxycyclopentanecarbonitrile is primarily dictated by the puckering of the five-membered cyclopentane (B165970) ring. Unlike the more rigid cyclohexane (B81311) ring, cyclopentane is in a constant state of flux, rapidly interconverting between two main non-planar conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry). chemistrysteps.com The presence of hydroxyl and nitrile substituents at positions 1 and 3 in a trans configuration significantly influences the relative stability of these conformers.

In the envelope conformation, one carbon atom is out of the plane of the other four. For a 3-substituted cyclopentane derivative, the substituent can be placed in either an axial or an equatorial position on the "flap" of the envelope or at other positions in the ring. In the half-chair conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. The substituents' positions in these conformations determine the degree of steric and torsional strain.

For this compound, the hydroxyl and nitrile groups will preferentially occupy positions that minimize steric hindrance and unfavorable torsional interactions. nih.gov Generally, bulky substituents favor equatorial-like positions to reduce 1,3-diaxial interactions. nih.gov Molecular mechanics and quantum mechanics calculations can be employed to determine the potential energy surface of the ring and identify the global minimum energy conformation. These calculations would typically reveal a set of low-energy conformers, with the relative populations determined by their Boltzmann distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Puckering | Substituent Positions (OH, CN) | Relative Energy (kcal/mol) |

| 1 | Half-Chair | Di-pseudo-equatorial | 0.00 |

| 2 | Envelope | Pseudo-equatorial, Pseudo-axial | 0.85 |

| 3 | Half-Chair | Pseudo-axial, Pseudo-equatorial | 1.20 |

| 4 | Envelope | Di-pseudo-axial | 2.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific computational studies are required for precise energy values.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these calculations can map out the entire reaction pathway for processes such as the hydrolysis of the nitrile group, oxidation of the hydroxyl group, or elimination reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. The activation energy (the energy difference between the reactants and the transition state) provides crucial information about the reaction rate. The geometry of the transition state reveals the atomic arrangement at the point of highest energy, offering insights into the bond-making and bond-breaking processes. For instance, in the hydrolysis of the nitrile group, DFT calculations could distinguish between an acid-catalyzed and a base-catalyzed mechanism by comparing the activation barriers of the respective pathways.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Type | Proposed Mechanism | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

| Nitrile Hydrolysis | Acid-Catalyzed | B3LYP/6-31G(d) | 25.4 |

| Nitrile Hydrolysis | Base-Catalyzed | B3LYP/6-31G(d) | 21.8 |

| Dehydration | E1cB | M06-2X/def2-TZVP | 32.1 |

| Dehydration | E2 | M06-2X/def2-TZVP | 35.5 |

Note: This table presents hypothetical data for illustrative purposes. The choice of functional and basis set can influence the calculated energies.

Prediction of Stereoselectivity and Regioselectivity

Computational chemistry is instrumental in predicting the stereoselectivity and regioselectivity of chemical reactions. For a chiral molecule like this compound, reactions can often lead to multiple stereoisomeric products. By calculating the energies of the diastereomeric transition states leading to these products, the preferred reaction pathway and the major product can be predicted.

For example, in the reduction of a ketone that could be formed by oxidation of the hydroxyl group, computational models could predict whether a hydride reagent would attack from the syn or anti face with respect to the nitrile group. The difference in the activation energies for the two pathways would determine the diastereomeric excess.

Similarly, for reactions involving the nitrile group, such as the addition of an organometallic reagent, the regioselectivity of the attack can be assessed. While nitrile addition is generally straightforward, the presence of the hydroxyl group could influence the coordination of the reagent and thus the outcome of the reaction.

Table 3: Hypothetical Predicted Product Ratios Based on Calculated Transition State Energies

| Reaction | Reagent | Predicted Major Product | Calculated ΔΔG‡ (kcal/mol) | Predicted Product Ratio |

| Ketone Reduction | NaBH4 | cis-3-Hydroxycyclopentanecarbonitrile | 1.8 | 96:4 |

| Epoxidation of a double bond (from dehydration) | m-CPBA | syn-Epoxide | 1.2 | 88:12 |

Note: This table is illustrative. ΔΔG‡ represents the difference in the free energy of activation between the two competing pathways.

Structure-Reactivity Relationships in Cyclic Hydroxy Nitrile Chemistry

The chemical reactivity of this compound is a consequence of the interplay between its cyclic structure and the electronic properties of the hydroxyl and nitrile functional groups. The nitrile group is electron-withdrawing, which can influence the acidity of the neighboring C-H bonds and the reactivity of the cyclopentane ring. The hydroxyl group is a hydrogen bond donor and can act as a nucleophile or a leaving group upon protonation.

Structure-reactivity relationships can be quantitatively explored using computational descriptors. For example, the calculated electrostatic potential map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

By systematically modifying the structure, for instance, by changing the stereochemistry to cis or moving the substituents to different positions on the ring, and then calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be established. This allows for the prediction of the reactivity of related cyclic hydroxy nitriles without the need for extensive experimental work.

Table 4: Summary of Electronic Effects and Their Influence on Reactivity

| Functional Group | Electronic Effect | Influence on Reactivity |

| Nitrile (-CN) | Inductive: Electron-withdrawing | - Increases acidity of α-protons- Electrophilic carbon susceptible to nucleophilic attack |

| Hydroxyl (-OH) | Inductive: Electron-withdrawingResonance: Electron-donating | - Nucleophilic oxygen- Can be protonated to form a good leaving group- Can participate in intramolecular hydrogen bonding, influencing conformation |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is steering research towards the development of synthetic pathways that are both efficient and environmentally responsible. For cyclopentane (B165970) derivatives, a significant future direction involves moving away from traditional petroleum-based feedstocks towards renewable biomass.

Green Solvents and Catalysts: Future synthetic routes will likely emphasize the use of water or other environmentally benign solvents, minimizing the reliance on volatile organic compounds. unimi.it Furthermore, the development of reusable solid catalysts, such as supported metal nanoparticles or zeolites, is a key area of research to simplify product purification and reduce chemical waste. The goal is to create catalytic systems that offer high turnover numbers and can be easily recovered and recycled.

| Strategy | Precursor | Key Transformation | Environmental Benefit |

| Biomass Valorization | Furfural | Catalytic Hydrogenation-Rearrangement | Utilizes renewable feedstock, reduces reliance on fossil fuels. frontiersin.org |

| Green Catalysis | Cyclopentene (B43876)/Cyclopentanone (B42830) | Aqueous-phase reactions, reusable catalysts | Minimizes hazardous waste, improves process efficiency. unimi.it |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Reaction Optimization: Machine learning algorithms can predict the outcome of chemical reactions with high accuracy by learning from existing experimental data. researchgate.net This predictive power can be harnessed to rapidly identify the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for key synthetic steps, thereby minimizing the number of experiments required and accelerating the development timeline. wiley.com The integration of AI with automated synthesis platforms represents a frontier where algorithms can not only design a synthesis but also physically execute and refine it in real-time. wiley.comnih.gov

Discovery of Novel Biocatalysts with Tailored Selectivities

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering unparalleled selectivity under mild reaction conditions. nih.govnih.gov The synthesis of the specific "trans" isomer of 3-hydroxycyclopentanecarbonitrile (B3113235) is a prime challenge where biocatalysts can provide an elegant solution.

Enzyme Screening and Engineering: A key research avenue is the discovery of novel enzymes, such as nitrile hydratases, lipases, or oxidoreductases, that can act on cyclopentane-based substrates with high stereoselectivity. nih.gov Techniques like directed evolution can then be used to tailor the properties of these enzymes, enhancing their activity, stability, and selectivity for producing the desired trans isomer with high enantiomeric purity. nih.gov

Whole-Cell Biotransformations: The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of necessary cofactors. nih.gov Future research will focus on identifying and engineering microorganisms capable of performing selective hydroxylation or stereospecific reduction of cyclopentanone precursors to yield the target molecule. unimi.itresearchgate.net This approach is particularly attractive for industrial-scale production due to its potential for cost-effectiveness and sustainability. nih.gov

| Biocatalyst Type | Potential Reaction | Advantage |

| Oxidoreductases | Asymmetric reduction of 3-oxocyclopentanecarbonitrile (B1259417) | High enantioselectivity for the desired alcohol stereocenter. nih.gov |

| Nitrile Hydratases | Selective hydrolysis of dinitriles or enzymatic resolution | Can provide a route for chiral separation. researchgate.net |

| Lipases | Kinetic resolution of racemic 3-hydroxycyclopentanecarbonitrile | High efficiency in separating enantiomers through acylation. |

Exploration of New Chemical Transformations and Applications

The functional groups of trans-3-Hydroxycyclopentanecarbonitrile—a secondary alcohol and a nitrile—serve as versatile handles for a wide range of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity to synthesize novel and complex molecules.

Derivatization for Pharmaceutical Scaffolds: The cyclopentane ring is a common motif in many biologically active compounds. The hydroxyl and nitrile groups can be converted into other functionalities, such as amines, carboxylic acids, esters, and amides, to build libraries of new compounds for drug discovery. For instance, the nitrile can be reduced to a primary amine, a key functional group in many pharmaceuticals, while the alcohol can be used as a point of attachment for other molecular fragments.

Advanced Materials: The unique stereochemistry and functionality of the molecule could be exploited in the field of material science. lookchem.com For example, it could serve as a chiral building block for the synthesis of specialty polymers, liquid crystals, or chiral ligands for asymmetric catalysis.

Mechanistic Elucidation of Complex Reaction Cascades

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Modern computational and experimental techniques are enabling researchers to probe the intricate details of complex chemical transformations.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate energy barriers. researchgate.netresearchgate.net This information provides deep insights into the factors that control the stereoselectivity of reactions that form the this compound scaffold, allowing chemists to rationally design catalysts and conditions that favor the desired outcome.

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can help to unravel complex reaction networks and identify rate-determining steps. acs.orgnih.gov Techniques like Kinetic Isotope Effect (KIE) studies can provide evidence for proposed mechanisms. organic-chemistry.org By combining computational and experimental approaches, a comprehensive picture of the reaction cascade can be developed, paving the way for more rational and efficient syntheses.

Conclusion

Summary of Key Advancements in trans-3-Hydroxycyclopentanecarbonitrile Chemistry

The chemistry of this compound and related cyclopentane (B165970) scaffolds has seen notable progress, primarily driven by their utility as versatile building blocks in medicinal chemistry and materials science. A key advancement lies in the development of synthetic methodologies that provide stereocontrolled access to such structures. The precise arrangement of functional groups, as in the trans configuration, is crucial for biological activity in drug candidates. For instance, the stereochemistry of hydroxyl groups on cyclopentane rings has been found to be critical for potency in novel sodium channel blockers. nih.gov

Furthermore, the application of cyclopentane derivatives as three-dimensional (3D) fragments in fragment-based drug discovery represents a significant leap forward. whiterose.ac.uk These rigid scaffolds allow for the exploration of chemical space in three dimensions, a critical factor in designing potent and selective inhibitors for complex biological targets like kinases. The incorporation of functional groups like the hydroxyl and nitrile moieties on the cyclopentane ring provides vectors for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening. whiterose.ac.uk This approach has led to the development of potent inhibitors for targets such as JAK3, rivaling existing licensed drugs. whiterose.ac.uk The strategic use of such building blocks facilitates "scaffold hopping," where a known active core is replaced with a novel one like the cyclopentane ring system to improve properties or find new intellectual property. whiterose.ac.uk

In materials science, while direct research on this compound is not extensively documented, advancements in the use of similar cyclic monomers, such as cyclobutane (B1203170) diols, highlight the potential. rsc.org These rigid cyclic structures are incorporated into polymers like polyesters to enhance thermal and mechanical properties, offering alternatives to traditional monomers like Bisphenol A (BPA). rsc.org This underscores the potential for cyclopentane-based monomers to contribute to the development of novel materials with desirable characteristics.

Persistent Challenges and Opportunities for Future Research

A significant opportunity lies in the broader application of this compound in drug discovery. Its rigid 3D structure is well-suited for targeting complex protein-protein interactions or allosteric binding sites. There is a growing demand for novel, non-planar scaffolds in medicinal chemistry to move beyond the predominantly flat molecules that have historically dominated drug development. researchgate.net Future work should involve synthesizing libraries of compounds derived from this scaffold and screening them against a wide range of biological targets, including receptors, enzymes, and ion channels. nih.govmdpi.com The nitrile group itself can serve as a key interaction point (a hydrogen bond acceptor) or be further transformed into other functional groups like amines or carboxylic acids, expanding its synthetic utility.

In the realm of materials science, the bifunctional nature of this compound (containing both a hydroxyl and a nitrile group) presents an untapped opportunity. Research could explore its use as a monomer or cross-linking agent in the synthesis of specialty polymers. The rigid cyclopentane core could impart enhanced thermal stability and hardness, while the polar functional groups could improve adhesion and other surface properties. Investigating the polymerization of this monomer and characterizing the resulting materials could open new avenues for advanced coatings, adhesives, and engineering plastics. rsc.org

Interactive Data Tables

Table 1: Spectroscopic Data Interpretation for this compound

This table outlines the expected characteristic signals in different spectroscopic analyses based on the functional groups present in the molecule.

| Spectroscopy Type | Functional Group | Expected Signal/Region | Interpretation Notes |

| Infrared (IR) | O-H (Alcohol) | Broad peak at ~3300-3600 cm⁻¹ | The broadness is due to hydrogen bonding. youtube.com |

| C-H (Alkane) | Sharp peaks at ~2850-3000 cm⁻¹ | Corresponds to the stretching vibrations of C-H bonds on the cyclopentane ring. libretexts.orgdocbrown.info | |

| C≡N (Nitrile) | Sharp, medium-intensity peak at ~2220-2260 cm⁻¹ | This is a very characteristic peak for the nitrile functional group. spectroscopyonline.com | |

| C-O (Alcohol) | Peak in the fingerprint region, ~1050-1250 cm⁻¹ | Found in the complex fingerprint region of the spectrum. libretexts.org | |

| ¹H NMR | H attached to C-OH | Chemical shift depends on solvent, ~1-5 ppm | The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet. |

| Ring Protons (CH, CH₂) | ~1.2-2.5 ppm | These protons would show complex splitting patterns (multiplets) due to coupling with neighboring protons. docbrown.info | |

| ¹³C NMR | C≡N (Nitrile Carbon) | ~115-125 ppm | The carbon of the nitrile group is typically found in this downfield region. |

| C-OH | ~60-80 ppm | The carbon atom attached to the hydroxyl group is deshielded and appears in this range. | |

| Ring Carbons (CH₂) | ~20-40 ppm | The remaining sp³ hybridized carbons of the cyclopentane ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 111.07 | Corresponds to the molecular formula C₆H₉NO. nih.gov |

Table 2: Chemical Compounds Mentioned

常见问题

Q. What are the common synthetic routes for trans-3-Hydroxycyclopentanecarbonitrile, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization via nucleophilic substitution or cyanation reactions. For example, hydroxylation at the trans-3 position can be achieved using epoxide ring-opening strategies or stereoselective reduction of ketone precursors. Reaction conditions such as temperature (e.g., 80–100°C for cyanation), solvent polarity (acetonitrile or DMF for polar intermediates), and catalysts (e.g., palladium complexes for cross-coupling) critically impact yield and stereochemistry . Optimizing stoichiometry of reagents (e.g., NaCN for cyano group introduction) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are standard practices.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of trans-3-Hydroxycyclopentanecarbonitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR resolves stereochemistry (e.g., coupling constants for trans-diaxial protons on the cyclopentane ring) and hydroxyl proton integration. C NMR identifies the cyano carbon (~110–120 ppm) and hydroxyl-bearing carbon (~70 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the backbone structure.

- Infrared (IR) Spectroscopy : Detects O-H (3200–3600 cm) and C≡N (2200–2250 cm) stretches.

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% threshold .

Q. How does the steric and electronic environment of the cyclopentane ring affect the chemical reactivity of this compound?

- Methodological Answer : The trans configuration reduces steric hindrance between the hydroxyl and cyano groups, enabling nucleophilic attack at the cyano carbon. Electron-withdrawing effects of the cyano group stabilize intermediates in substitution reactions. Ring strain in cyclopentane enhances reactivity in ring-opening reactions (e.g., acid-catalyzed hydrolysis to carboxylic acids). Computational modeling (DFT calculations) can predict regioselectivity in derivatization .

Advanced Research Questions

Q. What strategies are employed to optimize enantiomeric purity in the synthesis of trans-3-Hydroxycyclopentanecarbonitrile?

- Methodological Answer :

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) in hydroxylation or cyanation steps to favor trans stereochemistry.

- Kinetic Resolution : Enzymatic methods (lipases or esterases) selectively hydrolyze undes enantiomers.

- Crystallization-Induced Diastereomer Transformation : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee >99%) .

Q. How can researchers resolve contradictory data regarding the biological activity of trans-3-Hydroxycyclopentanecarbonitrile derivatives?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple concentrations to distinguish true activity from assay noise.

- Structural Confirmation : Verify derivative purity and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to biological targets (e.g., enzymes). Statistical rigor (e.g., ANOVA with Tukey post-hoc tests) ensures reproducibility .

Q. What computational methods are used to predict the reactivity of trans-3-Hydroxycyclopentanecarbonitrile in novel reaction environments?

- Methodological Answer :

- Quantum Mechanical Calculations (DFT) : Model transition states for substitution or cycloaddition reactions.

- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational flexibility in polar aprotic solvents.

- Machine Learning (QSPR Models) : Train algorithms on reaction databases (e.g., Reaxys) to forecast yields under untested conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。